

In-Depth Technical Guide to the Physicochemical Properties of RA-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RA-2

Cat. No.: B610399

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental methodologies for the compound **RA-2** (CAS No. 1867107-62-7). **RA-2** is a potent and selective negative modulator of the small-conductance (KCa2.3) and intermediate-conductance (KCa3.1) calcium-activated potassium channels. This document is intended to serve as a detailed resource for researchers and drug development professionals working with or interested in this compound. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical Identity and Physicochemical Properties

RA-2, with the chemical name 1,3-Phenylenebis(methylene)bis(3-fluoro-4-hydroxybenzoate), is a small molecule inhibitor of KCa2.3 and KCa3.1 channels. Its core physicochemical properties are summarized in the table below.

Property	Value
CAS Number	1867107-62-7
Molecular Formula	C ₂₂ H ₁₆ F ₂ O ₆
Molecular Weight	414.36 g/mol
Appearance	White solid
Purity	≥98% (as determined by HPLC)
Solubility	Soluble to 100 mM in DMSO and ethanol
SMILES	<chem>O=C(C1=CC=C(C(F)=C1)O)OCC2=CC=CC(COC(C3=CC=C(C(F)=C3)O)=O)=C2</chem>
InChI Key	XOZKRECPKXTNAK-UHFFFAOYSA-N
Storage	Store at -20°C

Biological Activity

RA-2 is a potent negative modulator of the calcium-activated potassium channels KCa2.3 (also known as SK3) and KCa3.1 (also known as IK1 or SK4). These channels play crucial roles in regulating neuronal excitability, vascular tone, and immune responses.

In Vitro Activity

RA-2 exhibits high potency in inhibiting KCa2.3 and KCa3.1 channels, with IC₅₀ values in the nanomolar range. It displays significant selectivity for these channels over other potassium channels, including other KCa, Kv, and Kir channels.

Target	IC ₅₀ (nM)
KCa2.3	2
KCa3.1	17

IC₅₀ values represent the concentration of **RA-2** required to inhibit 50% of the channel activity.

Ex Vivo and In Vivo Activity

- Vasorelaxation: In ex vivo studies using porcine coronary arteries, **RA-2** has been shown to inhibit endothelium-derived hyperpolarization (EDH)-mediated relaxation induced by bradykinin. This effect is consistent with its blockade of KCa2.3 and KCa3.1 channels, which are key components of the EDH signaling pathway in the vasculature.
- Cardiovascular Effects: In vivo studies in mice have demonstrated that administration of **RA-2** can reduce heart rate in a manner dependent on KCa3.1 channel activity.

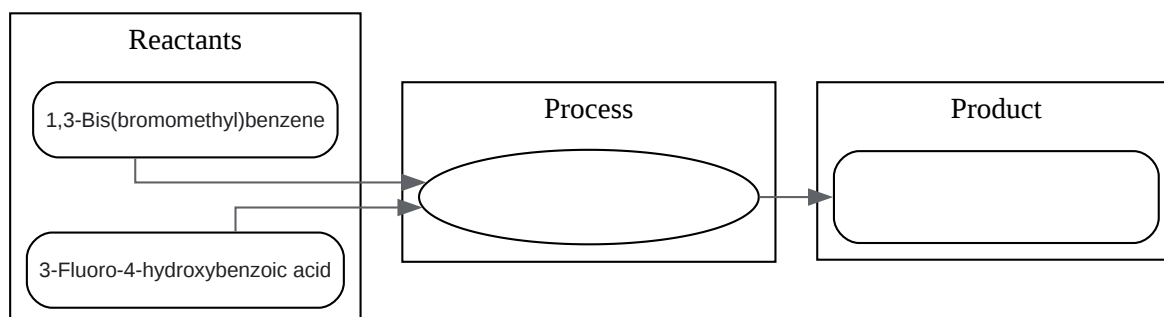
Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the properties and activity of **RA-2**. Below are generalized methodologies for key experiments.

Synthesis of RA-2

A detailed, step-by-step synthesis protocol for **RA-2** is not publicly available in the searched literature. However, based on its chemical structure, a plausible synthetic route would involve the esterification of 3-fluoro-4-hydroxybenzoic acid with 1,3-bis(bromomethyl)benzene in the presence of a suitable base.

Hypothetical Synthesis Workflow:



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Caption: Hypothetical synthesis of **RA-2**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A standard HPLC method can be used to determine the purity of **RA-2**.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μ m)

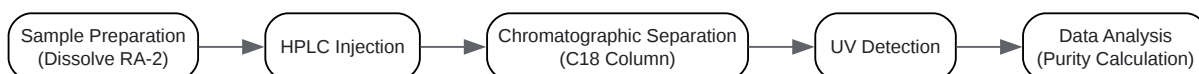
Mobile Phase:

- A gradient of acetonitrile and water (both may contain a small percentage of a modifier like trifluoroacetic acid or formic acid to improve peak shape).

General Procedure:

- Prepare a stock solution of **RA-2** in a suitable solvent (e.g., DMSO or ethanol).
- Dilute the stock solution to an appropriate concentration with the mobile phase.
- Inject the sample onto the HPLC column.
- Elute the compound using a defined gradient program.
- Detect the compound using a UV detector at a suitable wavelength (to be determined by UV-Vis spectroscopy).
- Calculate the purity based on the peak area of **RA-2** relative to the total peak area.

HPLC Analysis Workflow:



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Caption: General workflow for HPLC analysis of **RA-2**.

Biological Assay: Electrophysiology

Patch-clamp electrophysiology is the gold standard for measuring the activity of ion channels like KCa2.3 and KCa3.1.

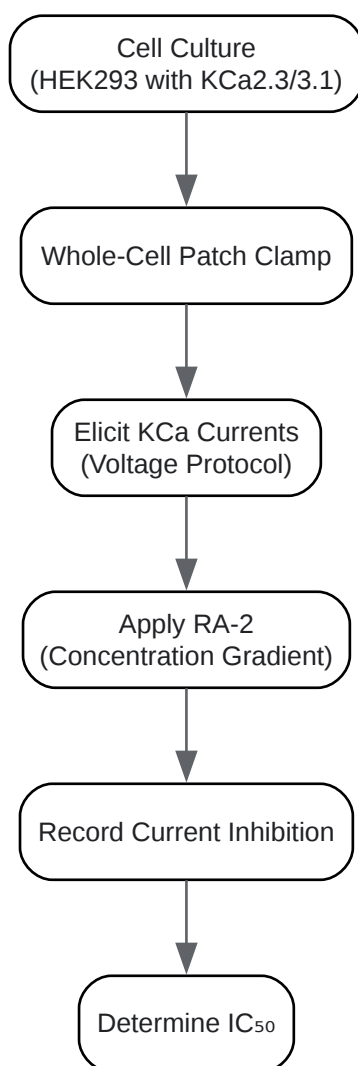
Cell Lines:

- HEK293 cells stably expressing human KCa2.3 or KCa3.1 channels.

General Procedure:

- Culture the cells under standard conditions.
- Prepare cells for patch-clamp recording.
- Establish a whole-cell patch-clamp configuration.
- Apply voltage protocols to elicit KCa channel currents.
- Perfuse the cells with a control solution and then with solutions containing different concentrations of **RA-2**.
- Measure the inhibition of the channel current by **RA-2**.
- Construct a concentration-response curve to determine the IC₅₀ value.

Electrophysiology Workflow:



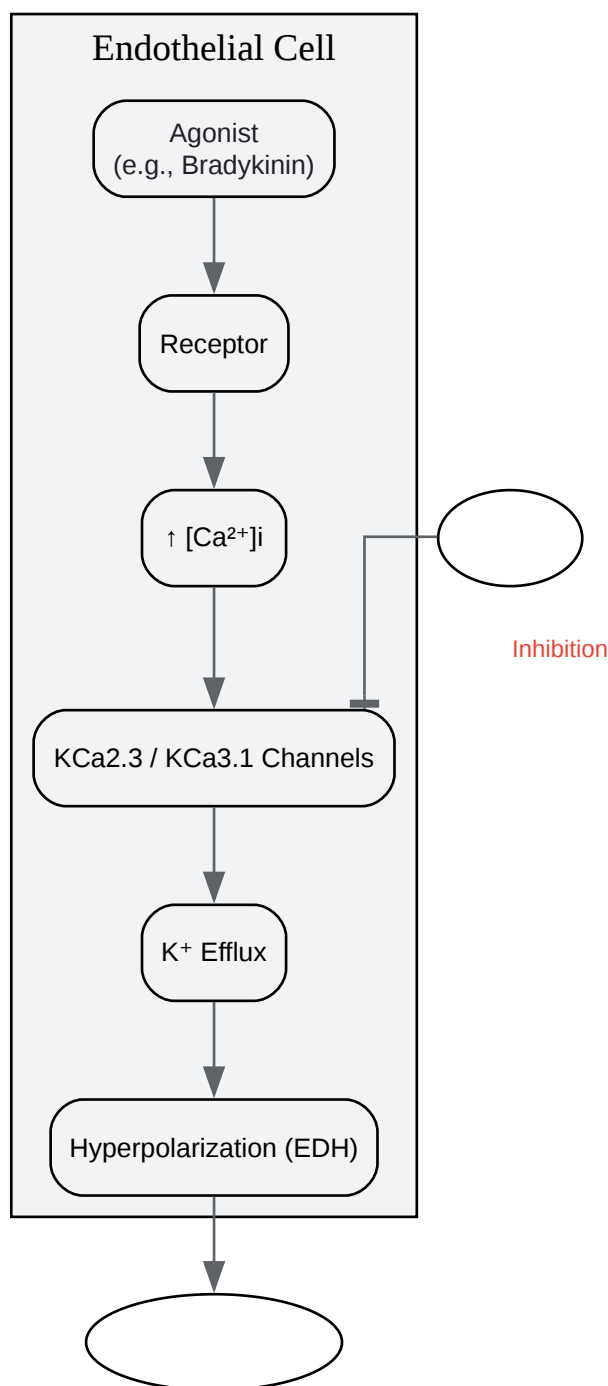
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Caption: Workflow for electrophysiological analysis.

Signaling Pathway

RA-2 exerts its biological effects by inhibiting KCa2.3 and KCa3.1 channels. These channels are activated by an increase in intracellular calcium concentration ($[Ca^{2+}]_i$) and their opening leads to potassium efflux, which hyperpolarizes the cell membrane. By blocking these channels, **RA-2** prevents this hyperpolarization.

In vascular endothelial cells, the activation of KCa2.3 and KCa3.1 contributes to endothelium-derived hyperpolarization (EDH), a key mechanism of vasodilation. Inhibition of these channels by **RA-2** would therefore be expected to reduce EDH-mediated vasorelaxation.

Simplified Signaling Pathway of **RA-2** Action:[Click to download full resolution via product page](#)

Caption: **RA-2** inhibits KCa channels, blocking EDH.

Conclusion

RA-2 is a valuable research tool for studying the physiological and pathological roles of KCa2.3 and KCa3.1 channels. Its high potency and selectivity make it a suitable probe for investigating processes such as vasoregulation, neuronal signaling, and inflammatory responses. This guide provides a foundational understanding of its properties and the methodologies for its study, aiming to facilitate further research and development in this area.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Physicochemical Properties of RA-2]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610399#physicochemical-properties-of-ra-2\]](https://www.benchchem.com/product/b610399#physicochemical-properties-of-ra-2)

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